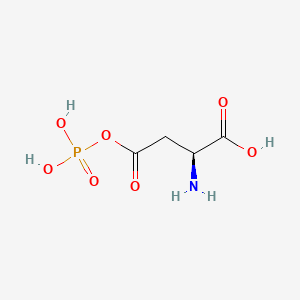

Aspartyl phosphate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El fosfoaspartato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de fosforilación y desfosforilación.

Biología: El fosfoaspartato participa en las vías de señalización de dos componentes en procariotas, donde actúa como un intermedio clave en la transferencia de grupos fosfato.

Medicina: La investigación sobre el fosfoaspartato contribuye a comprender los mecanismos de señalización celular y desarrollar estrategias terapéuticas dirigidas a las vías de fosforilación.

Industria: El compuesto se utiliza en la producción de diversos reactivos bioquímicos y como herramienta para estudiar los mecanismos enzimáticos .

Mecanismo De Acción

El fosfoaspartato ejerce sus efectos a través de su papel en las reacciones de fosforilación y desfosforilación. El mecanismo general implica el ataque nucleofílico de un nucleófilo de oxígeno en el átomo de fósforo en el residuo clave de fosfoaspartato. Esta reacción es crucial para la función de las enzimas ATPasa, fosfatasa, β-fosfoglucomutasa e hidrolasa de fosfonoacetaldehído .

Safety and Hazards

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns . These L-Asp variants generated by isomerization can lead to protein structural changes, fragmentation, and aggregation, and such heterogeneity can pose major concerns on protein stability and functionality .

Direcciones Futuras

Future research on Aspartyl phosphate could focus on further understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies . This would facilitate analytical method development, protein engineering, and late phase development for commercialization of therapeutic proteins .

Métodos De Preparación

El fosfoaspartato se puede sintetizar mediante diversos métodos. Un enfoque común implica la fosforilación del ácido aspártico utilizando agentes fosforilantes en condiciones controladas. La reacción generalmente requiere condiciones ácidas para facilitar el ataque nucleofílico en el átomo de carbono carbonílico del aspartato . Los métodos de producción industrial a menudo implican el uso de escisión reductiva con borohidruro de sodio (NaBH4) para detectar fosfoaspartato libre o unido a proteínas .

Análisis De Reacciones Químicas

El fosfoaspartato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El fosfoaspartato puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El fosfoaspartato puede participar en reacciones de sustitución, donde el grupo fosforilo es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes fosforilantes, agentes reductores como el borohidruro de sodio y diversos ácidos y bases para controlar las condiciones de reacción . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

El fosfoaspartato es similar a otros fosfoaminoácidos como el fosfoglutamato (fosfato de γ-glutamil), la fosforina, la fosfotreonina y la fosfotirosina. es único en su función como componente principal de las vías de señalización de dos componentes procariotas y su participación en reacciones enzimáticas específicas . Compuestos similares incluyen:

- Fosfoglutamato

- Fosforina

- Fosfotreonina

- Fosfotirosina

Estos compuestos comparten propiedades químicas similares, pero difieren en sus roles biológicos específicos y mecanismos de acción.

Propiedades

IUPAC Name |

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZNKTPIYKDIGG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22138-53-0 | |

| Record name | β-Aspartyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

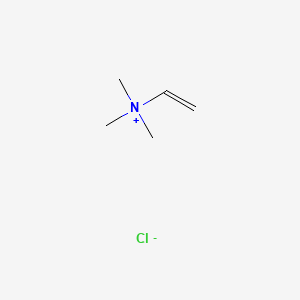

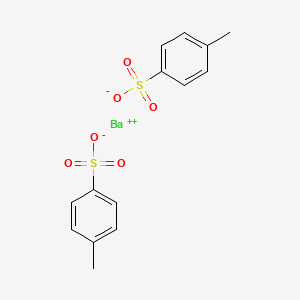

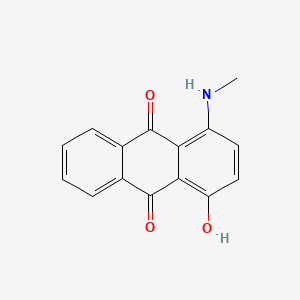

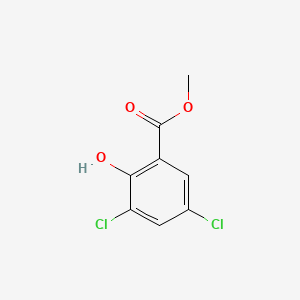

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)